molecular formula C31H30N8O2 B11418168 1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

Cat. No.: B11418168
M. Wt: 546.6 g/mol
InChI Key: NGNZAHDHNUUDHU-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its intricate structure combines a piperazine ring, a phenyl group, and a tetracyclic framework. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

    Piperazine Derivatization: Start with 2-methoxyphenylpiperazine, which undergoes a Mannich reaction with an aldehyde (e.g., formaldehyde) to form the piperazinone intermediate.

    Tetracyclic Assembly: The tetracyclic core is constructed via cyclization reactions using appropriate reagents and conditions.

    Final Coupling: The phenyl group is attached to the tetracyclic core using a suitable coupling reaction (e.g., Suzuki-Miyaura coupling).

Industrial Production:

Industrial synthesis typically involves multistep processes, with optimization for yield and purity. Precise conditions and catalysts vary based on the manufacturer.

Chemical Reactions Analysis

Compound X is versatile and participates in several reactions:

    Oxidation: It can be selectively oxidized at specific positions using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.

    Major Products: These reactions lead to various derivatives, including substituted phenylpiperazines and tetracyclic analogs.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential antipsychotic due to its piperazine moiety.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in materials science for its unique tetracyclic scaffold.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with neurotransmitter receptors (e.g., serotonin receptors) due to its piperazine ring.

    Pathways: It modulates signaling pathways related to mood and cognition.

Comparison with Similar Compounds

    Unique Features: Compound X’s tetracyclic system sets it apart from simpler piperazine derivatives.

    Similar Compounds: Related compounds include phenylpiperazines and tetracyclic analogs like tricyclo[7.3.1.0]trideca-2,4,6,10-tetraene.

Properties

Molecular Formula

C31H30N8O2

Molecular Weight

546.6 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C31H30N8O2/c1-41-26-15-8-7-14-25(26)36-18-20-37(21-19-36)28(40)17-9-16-27-33-34-31-38(27)24-13-6-5-12-23(24)30-32-29(35-39(30)31)22-10-3-2-4-11-22/h2-8,10-15H,9,16-21H2,1H3

InChI Key

NGNZAHDHNUUDHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C7=CC=CC=C7

Origin of Product

United States

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